Cas no 5805-76-5 (1-ethyl-2-methylbenzimidazole)
1-ethyl-2-methylbenzimidazole structure
Product Name:1-ethyl-2-methylbenzimidazole
Numero CAS:5805-76-5
MF:C10H12N2
MW:160.215682029724
CID:46191
PubChem ID:22054
Update Time:2025-04-18
1-ethyl-2-methylbenzimidazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ethyl-2-methylbenzimidazole
- N-Ethyl-2-methylbenzimidazole
- 1-ethyl-2-methyl-1H-Benzimidazole
- 1-ethyl-2-methyl-1H-benzo[d]imidazole
- 1-ethyl-2-methyl-benzimidazol
- 1-ethyl-2-methyl-benzimidazole
- 1-ethyl-2-metylbenzimidazole
- 1H-Benzimidazole,1-ethyl-2-methyl-(9CI)
- 2-methyl-1-ethylbenzimidazole
- 1H-Benzimidazole, 1-ethyl-2-methyl-
- AMY37177
- NSC93793
- DTXSID9064009
- 1-Ethyl-2-methyl-1H-benzimidazole #
- FT-0656837
- InChI=1/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
- NKW4V930AO
- EINECS 227-362-4
- NSC 93793
- MFCD00044560
- NS00033846
- WLN: T56 BN DNJ B2 C1
- 5805-76-5
- UNII-NKW4V930AO
- NSC-93793
- 5-23-06-00326 (Beilstein Handbook Reference)
- A831716
- 1-ethyl-2-methyl-1H-1,3-benzodiazole
- AKOS002170028
- IPNPFISPYWNXBR-UHFFFAOYSA-
- SCHEMBL1104819
- BRN 0127380
- BENZIMIDAZOLE, 1-ETHYL-2-METHYL-
- DB-072411
- DTXCID7042302
-
- MDL: MFCD00044560
- Inchi: 1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
- Chiave InChI: IPNPFISPYWNXBR-UHFFFAOYSA-N
- Sorrisi: N1(C(C)=NC2C=CC=CC1=2)CC
Proprietà calcolate
- Massa esatta: 160.10000
- Massa monoisotopica: 160.100048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.1
- Superficie polare topologica: 17.8
Proprietà sperimentali
- Densità: 1.0730
- Punto di fusione: 51°C
- Punto di ebollizione: 276.13°C (rough estimate)
- Punto di infiammabilità: 135.7°C
- Indice di rifrazione: 1.6392 (estimate)
- PSA: 17.82000
- LogP: 2.36460
1-ethyl-2-methylbenzimidazole Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
5805-76-5 (1-ethyl-2-methylbenzimidazole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso